molecular formula C17H19N3O5S2 B2472373 N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide CAS No. 321579-89-9

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2472373
CAS No.: 321579-89-9
M. Wt: 409.48
InChI Key: AMSWVTXZOGJRON-UHFFFAOYSA-N
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Description

The compound N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide features a fluorene backbone substituted at positions 2 and 7 with ethyl-sulfonamide groups and a hydroxyimino moiety at position 7. These analogs are primarily explored as ferroptosis inducers, enzyme inhibitors, or antimicrobial agents .

Properties

IUPAC Name

2-N,7-N-diethyl-9-hydroxyiminofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-3-18-26(22,23)11-5-7-13-14-8-6-12(27(24,25)19-4-2)10-16(14)17(20-21)15(13)9-11/h5-10,18-19,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSWVTXZOGJRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the fluorene core: This can be achieved through cyclization reactions involving suitable aromatic precursors.

    Introduction of the hydroxyimino group: This step involves the reaction of the fluorene core with hydroxylamine derivatives under controlled conditions.

    Ethylation: The final step involves the ethylation of the nitrogen atoms to obtain the desired N2,N7-diethyl derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydroxyimino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The overall effect of the compound depends on its ability to modulate these molecular interactions.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below compares the target compound with analogs reported in the evidence, focusing on substituents, molecular weight, and biological activity:

Compound Name Substituents (N2/N7) Position 9 Group Molecular Weight Key Biological Activity References
N2,N7-Diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (Hypothetical) Ethyl Hydroxyimino (NOH) Not reported Theoretical ferroptosis induction N/A
FIN56 (N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) Cyclohexyl Hydroxyimino (NOH) 517.66 g/mol Ferroptosis via GPX4 degradation
N2,N7-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide Didecyl Phenylhydrazono 709.02 g/mol Not reported (structural analog)
N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide 2,4-Dimethylphenyl None (9H-fluorene) 532.70 g/mol β-lactamase inhibition potential
9-Oxo-N2,N7-bis(2,5-dimethylphenyl)-9H-fluorene-2,7-disulfonamide 2,5-Dimethylphenyl Oxo (C=O) Not reported Antimicrobial applications
Key Observations:
  • Substituent Effects: Alkyl vs. Aryl groups (e.g., 2,4-dimethylphenyl) may enable π-π interactions with target proteins, influencing binding affinity . Position 9 Modifications: The hydroxyimino group in FIN56 is critical for ferroptosis induction, likely through redox interactions or GPX4 binding.

Mechanistic and Pharmacological Differences

Ferroptosis-Inducing Activity
  • FIN56 : Promotes ferroptosis by degrading glutathione peroxidase 4 (GPX4) and generating lipid reactive oxygen species (ROS). Its cyclohexyl groups may stabilize interactions with GPX4 or lipid membranes .
Enzyme Inhibition
  • Bis(2,4-dimethylphenyl) Derivative : Shows promise as a β-lactamase inhibitor in Mycobacterium tuberculosis, with computational docking scores of -9.9 kcal/mol .
  • 9-Oxo Derivatives : Antimicrobial activity is hypothesized to arise from interactions with bacterial enzymes, though precise mechanisms remain unclear .

Physicochemical and Pharmacokinetic Properties

Property FIN56 Didecyl-Phenylhydrazono Analog Bis(2,4-dimethylphenyl) Derivative
Solubility Soluble in DMSO (20 mg/mL) Likely low (high lipophilicity) Moderate (aryl groups)
Bioavailability High interpatient variability* Not reported Not reported
Stability Stable at room temperature Not reported Not reported

*Altretamine (a triazine GPX4 inhibitor) exhibits significant pharmacokinetic variability, suggesting structural similarities may translate to challenges in clinical dosing .

Biological Activity

N2,N7-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a synthetic compound with notable biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a fluorene backbone with sulfonamide groups at positions 2 and 7 and a hydroxyimino group at position 9. Its molecular formula is C21H27N3O5S2C_{21}H_{27}N_{3}O_{5}S_{2} with a molecular weight of approximately 453.58 g/mol. The structural characteristics enhance its solubility and biological activity compared to similar compounds.

Research indicates that this compound induces ferroptosis , a regulated form of cell death characterized by iron-dependent lipid peroxidation. The compound's mechanism involves:

  • Inhibition of Glutathione Peroxidase 4 (GPX4) : This enzyme is crucial for protecting cells from oxidative damage. Inhibition leads to increased lipid peroxidation.
  • Activation of Squalene Synthase : This enzyme plays a role in cholesterol biosynthesis and may contribute to the metabolic changes associated with ferroptosis.

These actions suggest its potential as an anticancer agent, particularly in tumors that are resistant to conventional therapies.

Table 1: Biological Activity Summary

Activity Description
Ferroptosis InductionInduces regulated cell death through lipid peroxidation
GPX4 InhibitionReduces cellular defense against oxidative stress
Interaction with Metabolic PathwaysBinds to proteins involved in lipid metabolism and oxidative stress response

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that treatment with this compound results in significant reductions in cell viability. For example, a study on breast cancer cell lines showed a dose-dependent decrease in proliferation rates after treatment with the compound.
  • Animal Models : In vivo experiments using murine models have indicated that administration of the compound leads to tumor regression in xenograft models of human cancers. The mechanism was linked to increased markers of ferroptosis and decreased levels of GPX4.

Research Findings

Recent studies have focused on the interaction profile of this compound with various cellular proteins. Notably, it has been shown to interact with:

  • Lipid Metabolism Enzymes : These interactions suggest a role in modulating lipid profiles within cancer cells.
  • Oxidative Stress Response Proteins : By altering the activity of these proteins, the compound may enhance the susceptibility of cancer cells to oxidative damage.

Table 2: Interaction Profile

Protein Function Effect of Compound
GPX4Protects against oxidative stressInhibition leads to increased ROS
Squalene SynthaseInvolved in cholesterol biosynthesisActivation may promote ferroptosis

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